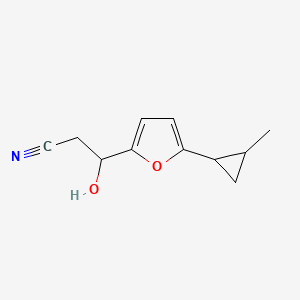

3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile

説明

特性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC名 |

3-hydroxy-3-[5-(2-methylcyclopropyl)furan-2-yl]propanenitrile |

InChI |

InChI=1S/C11H13NO2/c1-7-6-8(7)10-2-3-11(14-10)9(13)4-5-12/h2-3,7-9,13H,4,6H2,1H3 |

InChIキー |

BEVORGFJRDIXIJ-UHFFFAOYSA-N |

正規SMILES |

CC1CC1C2=CC=C(O2)C(CC#N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile typically involves the formation of the furan ring followed by the introduction of the 2-methylcyclopropyl group and the hydroxypropanenitrile moiety. One common method involves the reaction of a furan derivative with a cyclopropyl-containing reagent under specific conditions to introduce the 2-methylcyclopropyl group. The hydroxypropanenitrile moiety can be introduced through a subsequent reaction involving a nitrile and a hydroxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

化学反応の分析

Types of Reactions

3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted furan derivatives.

科学的研究の応用

3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The furan ring and the hydroxypropanenitrile moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Structural Analogs and Key Differences

The compound shares structural similarities with other β-hydroxy nitriles containing aromatic or heteroaromatic substituents. A notable analog is 3-hydroxy-3-(2-thienyl)propanenitrile, which replaces the substituted furan with a thiophene ring (). Key differences include:

- Heterocyclic Core : Thiophene (sulfur-containing) vs. furan (oxygen-containing).

Table 1: Structural and Functional Comparison

| Property | 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile | 3-Hydroxy-3-(2-thienyl)propanenitrile |

|---|---|---|

| Heterocycle | Furan (oxygen-based) | Thiophene (sulfur-based) |

| Substituent | 2-Methylcyclopropyl at C5 | None |

| Chirality | β-hydroxy center | β-hydroxy center |

| Potential Reactivity | Enhanced steric hindrance | Lower steric hindrance |

Enzymatic Reactivity and Catalytic Performance

highlights the enzymatic resolution of 3-hydroxy-3-(2-thienyl)propanenitrile using Pseudomonas fluorescens lipase (PFL) in liquid CO₂, achieving >99% enantiomeric excess (ee) at 52% conversion . Key findings include:

- Solvent Impact : Liquid CO₂ outperformed hexane in enzyme activity (82.5 μmol/g/min vs. lower rates in organic solvents).

- Enantioselectivity : High E-value (92.9) due to favorable enzyme-substrate interactions.

For the target compound, the 2-methylcyclopropyl group may alter substrate binding in enzymatic reactions. The increased steric bulk could reduce catalytic efficiency or shift enantioselectivity. Computational studies (e.g., density-functional thermochemistry, as in ) might predict electronic effects, but experimental data are lacking.

Limitations of Existing Data

No direct studies on the target compound were identified in the provided evidence. Comparative analysis relies on extrapolation from structurally related molecules. For example, [5-(2-methylcyclopropyl)furan-2-yl]methanesulfonyl chloride (CAS 2228946-58-3, ) shares the substituted furan motif but lacks the β-hydroxy nitrile functionality, limiting its relevance.

生物活性

3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a hydroxyl group and a furan ring, which are known to contribute to various biological activities. The molecular formula is , and it has a molecular weight of approximately 205.25 g/mol.

Antioxidant Properties

Research indicates that compounds with furan rings often exhibit antioxidant activity. The presence of the hydroxyl group in 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anti-inflammatory Effects

Studies have shown that similar compounds can inhibit pro-inflammatory mediators. For instance, the inhibition of nitric oxide (NO) synthesis in macrophages has been linked to the modulation of signaling pathways such as p38 MAP kinase and NF-κB . The specific mechanisms by which 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile exerts anti-inflammatory effects warrant further investigation.

The proposed mechanism involves the interaction with specific kinases that regulate inflammatory responses. Molecular docking studies suggest that the compound fits well into the hydrophobic pocket of p38 MAP kinase, potentially inhibiting its activity and downstream signaling pathways related to inflammation and oxidative stress .

Study on Inflammatory Response

In vitro studies using RAW 264.7 macrophage cells demonstrated that treatment with compounds structurally similar to 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile resulted in a significant reduction in NO production. This effect was attributed to the inhibition of iNOS synthesis through the modulation of p38 MAP kinase activity .

Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of furan derivatives, revealing that those with hydroxyl substitutions showed enhanced radical scavenging activity. This suggests that 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile may possess similar properties, contributing to its potential therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic pathways for 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclopropanation of furan derivatives followed by nitrile formation. For example:

Cyclopropanation : Introduce the 2-methylcyclopropyl group to the furan ring using transition metal catalysts (e.g., Rh(II)) under inert conditions.

Hydroxy-nitrile Formation : Employ a nucleophilic addition reaction, such as the Henry reaction, to attach the propanenitrile backbone.

Optimization includes controlling reaction temperature (e.g., 0–6°C for nitrile stability ), pH (neutral to mildly acidic), and solvent selection (e.g., THF or DCM). Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring progress and purity .

Q. How can the structural integrity of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile be confirmed using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to verify the presence of the furan ring (δ 6.2–7.5 ppm for furan protons) and cyclopropane signals (δ 0.8–1.5 ppm for methylcyclopropyl groups) .

- IR Spectroscopy : Confirm the hydroxyl (3200–3600 cm) and nitrile (2200–2250 cm) functional groups.

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : For absolute confirmation, crystallize the compound and analyze bond lengths (e.g., C≡N ~1.16 Å) and angles .

Q. What preliminary biological screening assays are appropriate for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates.

- Cellular Viability Assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Receptor Binding Studies : Use radioligand displacement assays (e.g., -labeled ligands) for GPCRs or nuclear receptors.

Structural analogs with furan and nitrile groups have shown affinity for inflammatory targets .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methylcyclopropyl substituent influence the compound's reactivity and interaction with biological targets?

- Methodological Answer :

- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). This identifies electrophilic/nucleophilic sites .

- Steric Maps : Generate steric hindrance profiles (e.g., using molecular mechanics) to assess accessibility of the nitrile group for interactions.

- Comparative Studies : Synthesize analogs with bulkier substituents (e.g., tert-butyl) and compare bioactivity. The methylcyclopropyl group balances steric bulk and metabolic stability .

Q. What computational chemistry approaches are suitable for predicting the compound's binding affinities and metabolic stability?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding with the hydroxyl group and π-π stacking with the furan ring .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability.

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 inhibition. The nitrile group may enhance metabolic resistance compared to esters .

Q. How can researchers resolve contradictions in experimental data regarding the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Systematic Stability Assays : Incubate the compound at pH 2–12 (37°C) and analyze degradation via HPLC. The nitrile group is prone to hydrolysis under strong acidic/basic conditions .

- Arrhenius Analysis : Measure degradation rates at 25°C, 40°C, and 60°C to calculate activation energy () and predict shelf life.

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify critical factors (e.g., buffer composition) causing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。